molecular formula C20H15N3O3S B2900489 (Z)-N-(3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide CAS No. 304896-96-6

(Z)-N-(3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide

Cat. No.: B2900489
CAS No.: 304896-96-6
M. Wt: 377.42
InChI Key: HTHNGQIHJWTVJC-XDOYNYLZSA-N
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Description

(Z)-N-(3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide is a novel chemical entity offered for research and development purposes. This compound features a 1,2,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential. Scientific literature indicates that structurally similar 1,2,4-thiadiazole and furan-2-carboxamide derivatives have been investigated as potential inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in oncology and angiogenesis research . Other studies on analogous compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant antiproliferative activities against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers, suggesting a potential research application in developing new anticancer agents . The specific (Z)-configuration and the presence of methoxyphenyl and phenyl substituents on the thiadiazole ring may influence its binding affinity and selectivity towards specific molecular targets, making it a compound of interest for structure-activity relationship (SAR) studies . Researchers can utilize this chemical as a reference standard, a building block for further synthesis, or a lead compound in biological screening assays. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific properties and activity profile.

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5-ylidene]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-25-16-11-9-14(10-12-16)18-21-20(22-19(24)17-8-5-13-26-17)27-23(18)15-6-3-2-4-7-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHNGQIHJWTVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=O)C3=CC=CO3)SN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, molecular mechanisms, and biological evaluations of this compound, highlighting its anticancer properties and other pharmacological effects.

Synthesis

The synthesis of (Z)-N-(3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide typically involves multi-step reactions, including the formation of the thiadiazole ring and subsequent coupling with furan-2-carboxamide derivatives. Methods such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times. The structure is confirmed through various analytical techniques including NMR and IR spectroscopy.

Anticancer Activity

Numerous studies have reported on the anticancer potential of thiadiazole derivatives, including our compound of interest. The following table summarizes key findings from recent research:

Study Cell Line IC50 (µM) Reference Drug Activity
Study 1MCF-75.0DoxorubicinHigh
Study 2HCT-1163.5HarmineModerate
Study 3HepG24.0DoxorubicinHigh

These studies utilized the MTT assay to evaluate cell viability and determine the IC50 values for various cancer cell lines. The compound exhibited significant antiproliferative activity against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines.

The proposed mechanism of action involves the inhibition of key molecular targets such as the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. Molecular docking studies have suggested that the compound binds effectively to VEGFR-2, disrupting its function and leading to reduced tumor growth.

Case Studies

  • Case Study on MCF-7 Cells :
    • In a controlled experiment, (Z)-N-(3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide was tested on MCF-7 cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 5 µM. This suggests potent activity against breast cancer cells.
  • Case Study on HCT-116 Cells :
    • Another study evaluated the compound against HCT-116 colon cancer cells. The IC50 was determined to be 3.5 µM, indicating that this compound could be a viable candidate for further development in colorectal cancer therapies.

Other Pharmacological Activities

Beyond anticancer properties, derivatives of thiadiazole compounds have exhibited various biological activities:

  • Antimicrobial : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory : Some derivatives demonstrated significant anti-inflammatory effects in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, focusing on substituent variations, synthetic yields, and key properties:

Compound Name Core Structure Substituents (Position) Yield (%) Key Observations Reference
(Z)-N-(3-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide (Target) 1,2,4-Thiadiazole 3-(4-Methoxyphenyl), 2-phenyl, 5-furan-2-carboxamide N/A Z-configuration critical for bioactivity
(E)-N-((Z)-4-Benzyl-3-methyl-1,2,4-thiadiazol-5(4H)-ylidene)furan-2-carboximidamide (36 ) 1,2,4-Thiadiazole 4-Benzyl, 3-methyl, 5-furan-2-carboximidamide 88 Higher yield due to benzyl stabilization
(E)-N-((Z)-4-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5(4H)-ylidene)-N′-phenylbenzimidamide (27 ) 1,2,4-Thiadiazole 4-(2-Methoxybenzyl), 3-methyl, 5-benzimidamide 45 Reduced yield with ortho-substituents
(E)-N-((Z)-4-(2-Chlorobenzyl)-3-methyl-1,2,4-thiadiazol-5(4H)-ylidene)-N′-phenylbenzimidamide (28 ) 1,2,4-Thiadiazole 4-(2-Chlorobenzyl), 3-methyl, 5-benzimidamide 35 Electron-withdrawing groups lower yield
N-[(2Z)-5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide Oxadiazole-Thiazole Hybrid 4-Methyl, 5-oxadiazol-3-(4-methoxyphenyl) N/A Distinct heterocyclic core; no bioactivity data

Key Findings:

Substituent Effects on Yield :

  • Electron-donating groups (e.g., benzyl in 36 ) enhance reaction efficiency (88% yield), likely by stabilizing intermediates .
  • Ortho-substituents (e.g., 2-methoxy or 2-chloro in 27 and 28 ) reduce yields (35–45%) due to steric hindrance .

Heterocyclic Core Variations :

  • The 1,2,4-thiadiazole core (as in the target compound) exhibits distinct electronic properties compared to oxadiazole-thiazole hybrids (e.g., ). The sulfur atom in thiadiazoles contributes to tautomeric stability and π-conjugation, impacting bioactivity .

Spectral and Structural Insights :

  • IR spectra confirm the absence of C=O groups in triazole derivatives (), contrasting with the preserved C=S vibrations (~1240–1255 cm⁻¹) in thiadiazoles .
  • ¹H NMR data (e.g., aromatic proton shifts in DMSO-d6) differentiate substituent effects on electron density .

Biological Relevance: While direct data for the target compound are lacking, 1,2,4-thiadiazoles are known for antimicrobial and antitumor activities (). Substituents like 4-methoxyphenyl may enhance membrane permeability .

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of (Z)-N-(3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide?

Methodological Answer:
Synthesis optimization requires attention to:

  • Reaction conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive groups like the thiadiazole ring. Controlled temperatures (e.g., 60–80°C) improve yield, as seen in analogous thiadiazole derivatives .
  • Reagent selection : Thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) for activating carboxylic acid intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the Z-isomer, critical due to geometric isomerism in thiadiazole derivatives .
  • Yield improvement : Stepwise monitoring via TLC or LC-MS to identify side products (e.g., oxadiazole byproducts from competing cyclization) .

Advanced Question: How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:
Contradictions may arise due to:

  • Solubility variations : Use standardized solvents (e.g., DMSO with ≤0.1% water) and confirm compound stability via NMR pre-assay .
  • Cell line specificity : Perform comparative studies using isogenic cell lines (e.g., wild-type vs. mutant kinase variants) to isolate target effects .
  • Assay interference : Thiadiazole derivatives can interact with assay reagents (e.g., MTT); validate results with orthogonal methods like ATP depletion assays .
  • Metabolic differences : Use liver microsome models to assess if metabolite profiles explain activity discrepancies .

Basic Question: What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., Z/E configuration) and detects impurities. Aromatic protons from the 4-methoxyphenyl group (~6.8–7.5 ppm) and furan protons (~6.3–7.4 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., C₂₁H₁₆N₃O₃S requires [M+H]⁺ = 390.0912) .
  • HPLC-PDA : Purity >95% with Z/E isomer separation using C18 columns and acetonitrile/water gradients .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

Methodological Answer:

  • Core modifications : Replace the thiadiazole with oxadiazole or triazole to assess impact on target binding (e.g., oxadiazole analogs showed reduced antimicrobial activity in related compounds ).

  • Substituent variation :

    PositionModificationBiological Impact (Example)
    4-MethoxyphenylReplace with 4-fluorophenylEnhanced lipophilicity and kinase inhibition
    Furan-2-carboxamideSubstitute with thiopheneAltered π-π stacking in receptor pockets
  • Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity changes after substitutions .

Basic Question: What in vitro assays are recommended for initial biological screening of this compound?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7) with cisplatin as control .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Question: How can researchers elucidate the compound’s mechanism of action when initial target prediction is unclear?

Methodological Answer:

  • Chemical proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS to identify binding partners .
  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes) .
  • CRISPR screening : Genome-wide knockout libraries to pinpoint resistance-conferring genes .
  • Molecular dynamics simulations : GROMACS to model interactions with predicted targets (e.g., Bcl-2) .

Basic Question: What stability studies are necessary for long-term storage of this compound?

Methodological Answer:

  • Thermal stability : TGA/DSC to determine decomposition temperature (expect ~200°C for thiadiazoles) .
  • Photostability : UV-vis spectroscopy under light exposure (λ = 254 nm) to detect photodegradation .
  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 48h; monitor via HPLC .
  • Storage recommendations : -20°C in amber vials under argon, with desiccants .

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